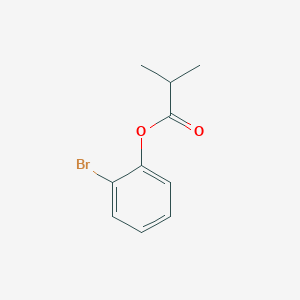
(2-Bromophenyl) 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl) 2-methylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as 2-bromo-2-methylpropionyl bromide or BMMPB. It is a white crystalline powder that is soluble in organic solvents. The chemical formula for (2-Bromophenyl) 2-methylpropanoate is C10H11BrO2.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl) 2-methylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups in proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Bromophenyl) 2-methylpropanoate are not well characterized. However, it is known to have cytotoxic effects on some types of cells, which means that it can cause cell death. It has also been shown to have antitumor activity in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Bromophenyl) 2-methylpropanoate in lab experiments is its versatility. It can be used as a reagent for a wide variety of reactions, and it is relatively easy to synthesize. However, one of the main limitations of this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. It is also important to handle this compound with care, as it can be hazardous if not handled properly.
Orientations Futures
There are many future directions for research involving (2-Bromophenyl) 2-methylpropanoate. One potential area of interest is in the development of new drugs and pharmaceuticals. This compound has already shown promise as an antitumor agent, and it may have other therapeutic applications as well. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of (2-Bromophenyl) 2-methylpropanoate can be achieved by reacting 2-bromophenol with 2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetone or dimethylformamide. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
(2-Bromophenyl) 2-methylpropanoate has been used in scientific research for a variety of purposes. One of the most common applications of this compound is as a reagent for the synthesis of other compounds. It is also used as a building block for the synthesis of complex organic molecules. In addition, (2-Bromophenyl) 2-methylpropanoate has been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
106141-06-4 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.1 g/mol |
Nom IUPAC |
(2-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
Clé InChI |
DKAZQOJDVJXMGF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
SMILES canonique |
CC(C)C(=O)OC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
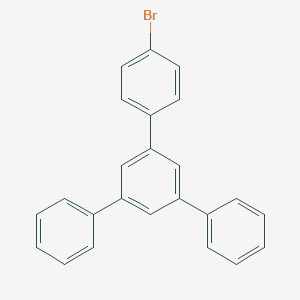
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)
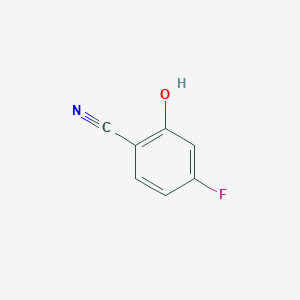

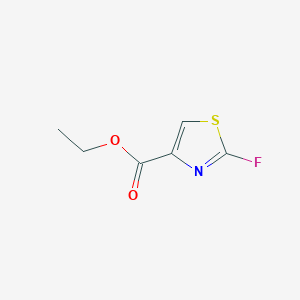
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
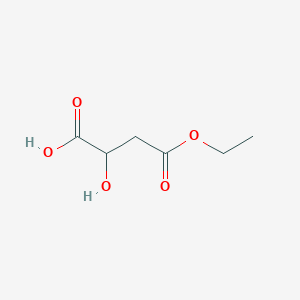
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
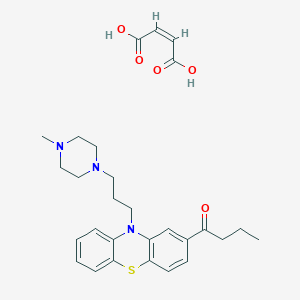

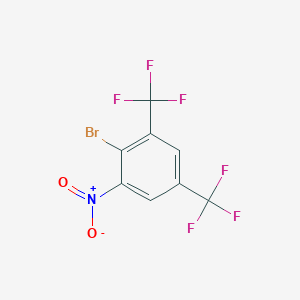
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
